3-(2-methoxyethoxy)propanethioamide
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Overview
Description
Chemical Reactions Analysis
3-(2-methoxyethoxy)propanethioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions vary based on the reaction conditions and reagents used.
Scientific Research Applications
3-(2-methoxyethoxy)propanethioamide has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. In industry, it can be used in the development of new materials or as a component in various chemical processes.
Comparison with Similar Compounds
3-(2-methoxyethoxy)propanethioamide can be compared with other similar compounds to highlight its uniqueness . Similar compounds may include other thioamides or compounds with similar functional groups. The specific properties and applications of this compound may differ from those of related compounds, making it unique in certain aspects.
List of Similar Compounds::- 3-(2-methoxyethoxy)propanamide
- 3-(2-methoxyethoxy)propanehydrazide
- 3-(2-methoxyethoxy)propanenitrile
Properties
IUPAC Name |
3-(2-methoxyethoxy)propanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-8-4-5-9-3-2-6(7)10/h2-5H2,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJXPUQYFVJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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